Farformolide B

Description

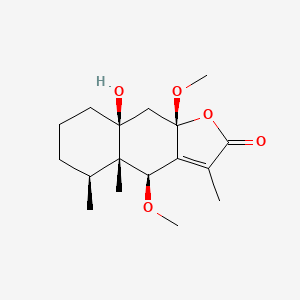

Farformolide B is a naturally occurring furanoeremophilenolide-type sesquiterpene (15-carbon skeleton) isolated from Farfugium japonicum var. formosanum (Asteraceae) . Its structure, elucidated via NMR spectroscopy, mass spectrometry, and X-ray crystallography, consists of a bicyclic eremophilane core with a 6β,8β-dimethoxy substitution and a 10β-hydroxy group . This compound exhibits notable anti-inflammatory activity, particularly in inhibiting lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophages . Its structural complexity and bioactivity have prompted comparisons with other natural products, including lignans like sesamin and asarinin, as well as its analog farformolide A.

Properties

CAS No. |

69618-93-5 |

|---|---|

Molecular Formula |

C17H26O5 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(4S,4aS,5S,8aS,9aS)-8a-hydroxy-4,9a-dimethoxy-3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C17H26O5/c1-10-7-6-8-16(19)9-17(21-5)12(11(2)14(18)22-17)13(20-4)15(10,16)3/h10,13,19H,6-9H2,1-5H3/t10-,13+,15-,16-,17-/m0/s1 |

InChI Key |

YXGXDLSSHQUMKC-ROBJAKRVSA-N |

SMILES |

CC1CCCC2(C1(C(C3=C(C(=O)OC3(C2)OC)C)OC)C)O |

Isomeric SMILES |

C[C@H]1CCC[C@]2([C@@]1([C@@H](C3=C(C(=O)O[C@]3(C2)OC)C)OC)C)O |

Canonical SMILES |

CC1CCCC2(C1(C(C3=C(C(=O)OC3(C2)OC)C)OC)C)O |

Other CAS No. |

69618-93-5 |

Synonyms |

farformolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Farformolide A vs. Farformolide B

Farformolide A and B are both furanoeremophilenolides isolated from the same plant species. Key differences include:

- Substitutions : Farformolide A (IV) features a 3β-angeloyloxy group and 10β-hydroxy group, while this compound (V) has 6β,8β-dimethoxy and 10β-hydroxy substitutions .

- Bioactivity : Farformolide A’s bioactivity remains less characterized, whereas this compound demonstrates specific anti-inflammatory effects .

Table 1: Structural and Functional Comparison of Farformolide A and B

This compound vs. Sesamin and Asarinin

Sesamin and asarinin are lignans (dimers of phenylpropanoids) with distinct structural and functional profiles compared to this compound:

Structural Differences

- Backbone : this compound is a sesquiterpene, while sesamin and asarinin are dibenzodioxin lignans .

- Stereochemistry : Sesamin and asarinin are diastereomers, differing in the configuration of their methylenedioxy groups .

Functional Differences

Table 2: Comparison of this compound with Lignans

Spectroscopic Characterization

- This compound : X-ray crystallography confirmed its bicyclic framework and stereochemistry, while NMR data resolved methoxy and hydroxyl group placements .

- Sesamin/Asarinin : NMR and crystallographic studies distinguished their diastereomeric configurations, with sesamin showing C2 symmetry and asarinin lacking it due to differing methylenedioxy orientations .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and characterizing Farformolide B from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) for purification. Structural characterization requires NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm molecular weight and functional groups. For reproducibility, document solvent systems, column specifications, and spectral acquisition parameters. Present data in tables with retention times, spectral peaks, and comparative literature values .

Q. How should researchers design initial pharmacological screening studies for this compound?

- Methodological Answer : Begin with in vitro assays targeting pathways relevant to the compound’s hypothesized bioactivity (e.g., cytotoxicity via MTT assay, enzyme inhibition kinetics). Include positive/negative controls and dose-response curves. Validate results using orthogonal assays (e.g., apoptosis markers for cytotoxicity). Report IC₅₀ values with 95% confidence intervals and statistical significance thresholds (e.g., p < 0.05) .

Q. What analytical strategies are critical for assessing this compound’s purity and stability?

- Methodological Answer : Use HPLC-DAD/UV to quantify purity (>95% threshold) and accelerated stability studies (40°C/75% RH for 6 months) to assess degradation. Track impurities via LC-MS and compare to pharmacopeial standards. Document degradation products and storage conditions in tabular form, including retention times and mass spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Conduct a meta-analysis comparing protocols, including reagent sources and experimental conditions. Use Bland-Altman plots to assess inter-lab variability. Replicate conflicting studies under standardized conditions and validate using in silico docking or gene expression profiling .

Q. What experimental approaches are recommended to elucidate this compound’s mechanism of action?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets. Validate via siRNA knockdown or CRISPR-Cas9 gene editing. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity measurements. Include dose- and time-dependent responses to establish causality .

Q. How can researchers optimize the synthetic pathway for this compound to improve yield and scalability?

- Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Monitor intermediates via FTIR and NMR. Compare yields across conditions using ANOVA and prioritize routes with fewer steps and higher enantiomeric excess (ee). Report results in tables with reaction conditions, yields, and ee values .

Q. What statistical considerations are essential for validating this compound’s in vivo efficacy studies?

- Methodological Answer : Calculate sample size using power analysis (α = 0.05, β = 0.2) based on pilot data. Randomize animal cohorts and blind endpoint assessments. Use mixed-effects models to account for inter-individual variability. Report effect sizes with 95% CIs and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers integrate contradictory literature findings into their hypotheses about this compound?

- Methodological Answer : Conduct a systematic review with PRISMA guidelines to identify knowledge gaps. Use funnel plots to assess publication bias. Formulate hypotheses that test conflicting theories (e.g., "Dose-dependent biphasic effects explain divergent cytotoxicity reports"). Design experiments to measure variables omitted in prior studies (e.g., metabolic stability, protein binding) .

Data Presentation and Validation

- Tables : For structural data, include columns for observed vs. calculated molecular weights, NMR shifts, and literature references .

- Statistical Reporting : Adhere to STROBE or ARRIVE guidelines for preclinical studies. Specify instrument precision (e.g., "HPLC purity: 97.2 ± 0.8%, n = 3") and avoid overreporting decimals beyond instrument capability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.